
4-Nitrobenzoic acid;1-phenoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrobenzoic acid;1-phenoxypropan-2-ol: is a compound that combines two distinct chemical entities: 4-nitrobenzoic acid and 1-phenoxypropan-2-ol. 4-Nitrobenzoic acid is an organic compound with the formula C₇H₅NO₄, known for its pale yellow crystalline appearance . It is a derivative of benzoic acid and is used as a precursor to various other chemicals. 1-Phenoxypropan-2-ol, on the other hand, is an organic compound with the formula C₉H₁₂O₂, known for its use in various industrial applications .
Preparation Methods
4-Nitrobenzoic acid: can be synthesized through the oxidation of 4-nitrotoluene using oxidants such as oxygen or dichromate . Another method involves the nitration of polystyrene followed by oxidation of the alkyl substituent . The reaction conditions typically involve the use of concentrated sulfuric acid and controlled temperatures to ensure the desired product is obtained .
1-Phenoxypropan-2-ol: is typically synthesized through the reaction of phenol with propylene oxide under basic conditions . This reaction yields 1-phenoxypropan-2-ol as the primary product, which can then be purified through distillation or recrystallization.
Chemical Reactions Analysis
4-Nitrobenzoic acid: undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the nitro group is replaced by other substituents.
Oxidation: It can be further oxidized to form 4-nitrobenzoyl chloride, which is a precursor to various other compounds.
1-Phenoxypropan-2-ol: can undergo:
Scientific Research Applications
4-Nitrobenzoic acid: is used in the synthesis of various pharmaceuticals, including anesthetics like procaine . It is also used as a precursor in the production of dyes and other organic compounds .
1-Phenoxypropan-2-ol: finds applications in the production of surfactants, solvents, and as an intermediate in organic synthesis . It is also used in the formulation of cosmetics and personal care products due to its solvent properties .
Mechanism of Action
The mechanism of action of 4-nitrobenzoic acid primarily involves its reduction to 4-aminobenzoic acid, which then participates in various biochemical pathways . The nitro group in 4-nitrobenzoic acid is reduced to an amino group, which can then interact with various enzymes and receptors in biological systems .
1-Phenoxypropan-2-ol: acts as a solvent and surfactant, interacting with various molecular targets to enhance the solubility and stability of other compounds . Its mechanism of action involves the disruption of intermolecular forces, leading to improved miscibility and solubility .
Comparison with Similar Compounds
4-Nitrobenzoic acid: can be compared to other nitrobenzoic acids such as 2-nitrobenzoic acid and 3-nitrobenzoic acid . While all three compounds share similar chemical properties, 4-nitrobenzoic acid is unique in its ability to serve as a precursor to 4-aminobenzoic acid, which is used in the synthesis of procaine .
1-Phenoxypropan-2-ol: can be compared to other phenoxy alcohols such as 2-phenoxyethanol and 1-phenoxy-2-propanol . Its unique structure allows it to be used in a wider range of applications, particularly in the formulation of cosmetics and personal care products .
Properties
CAS No. |
189346-56-3 |
|---|---|
Molecular Formula |
C16H17NO6 |
Molecular Weight |
319.31 g/mol |
IUPAC Name |
4-nitrobenzoic acid;1-phenoxypropan-2-ol |
InChI |
InChI=1S/C9H12O2.C7H5NO4/c1-8(10)7-11-9-5-3-2-4-6-9;9-7(10)5-1-3-6(4-2-5)8(11)12/h2-6,8,10H,7H2,1H3;1-4H,(H,9,10) |
InChI Key |
RPSDOBCKGINXOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC=C1)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


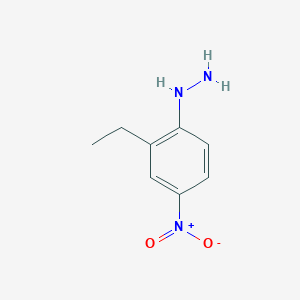

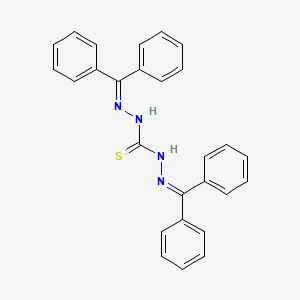
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-bromo-6-nitrophenol](/img/structure/B14259487.png)
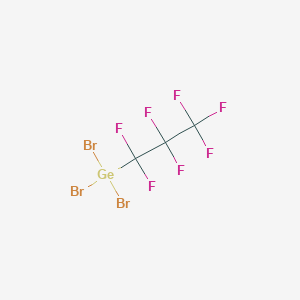
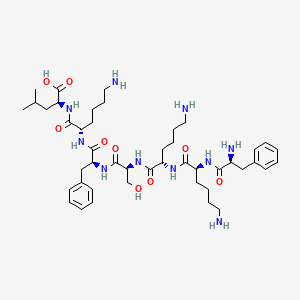
![Cyclopentanone, 2-[(R)-hydroxy(4-nitrophenyl)methyl]-, (2R)-](/img/structure/B14259526.png)
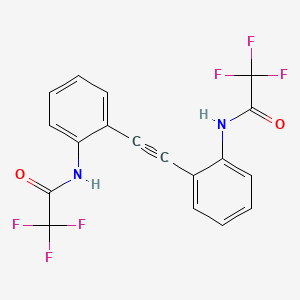
![1,3,3-Trimethyl-2-(naphtho[1,2-d][1,3]oxazol-2-yl)-2,3-dihydro-1H-indol-2-ol](/img/structure/B14259534.png)
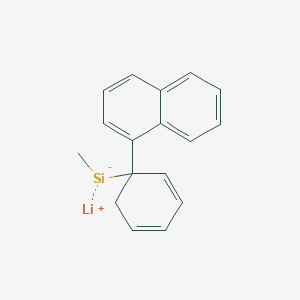
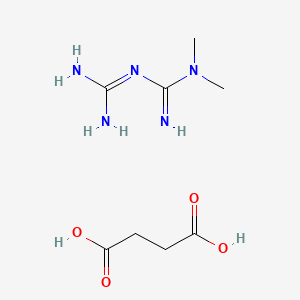
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide](/img/structure/B14259564.png)
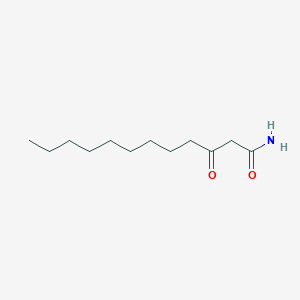
![Cyclohexanol, 1-[(3,5-dimethoxyphenyl)methyl]-](/img/structure/B14259576.png)
